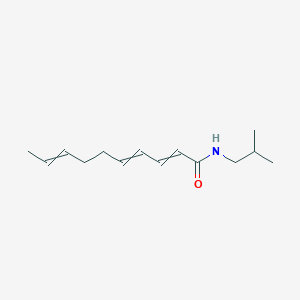
N-(2-Methylpropyl)deca-2,4,8-trienamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Methylpropyl)deca-2,4,8-trienamide typically involves the reaction of decatrienoic acid with isobutylamine under specific conditions. The reaction is carried out in the presence of a dehydrating agent to facilitate the formation of the amide bond . The reaction conditions often include:
Temperature: 50-60°C
Solvent: Ethanol or another suitable organic solvent
Catalyst: Dehydrating agents such as DCC (dicyclohexylcarbodiimide)
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The process involves:
Large-scale reactors: To handle bulk quantities of reactants
Continuous monitoring: To maintain optimal reaction conditions
Purification steps: Such as distillation or crystallization to obtain the final product with high purity
化学反应分析
Types of Reactions
N-(2-Methylpropyl)deca-2,4,8-trienamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into saturated amides.
Substitution: The amide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2)
Reducing agents: Such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4)
Solvents: Organic solvents like ethanol, methanol, or dichloromethane
Major Products Formed
Oxidation products: Include oxides and hydroxylated derivatives
Reduction products: Include saturated amides
Substitution products: Include various substituted amides depending on the nucleophile used
科学研究应用
N-(2-Methylpropyl)deca-2,4,8-trienamide has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study amide bond formation and reactivity.
Biology: Investigated for its effects on ion channels and nerve function due to its numbing properties.
Medicine: Explored for its potential analgesic and anti-inflammatory properties.
Industry: Used as a flavoring agent in food and beverages, and in cosmetics for its tingling sensation.
作用机制
The mechanism of action of N-(2-Methylpropyl)deca-2,4,8-trienamide involves its interaction with ion channels in nerve cells. The compound binds to and modulates the activity of these channels, leading to altered nerve signal transmission. This results in the characteristic tingling and numbing sensations. The molecular targets include voltage-gated sodium channels and transient receptor potential (TRP) channels .
相似化合物的比较
Similar Compounds
Pellitorine: Another amide with similar numbing properties.
Capsaicin: Known for its pungent and numbing effects, found in chili peppers.
Eugenol: Found in clove oil, with analgesic properties.
Uniqueness
N-(2-Methylpropyl)deca-2,4,8-trienamide is unique due to its specific structure, which imparts a distinct tingling sensation without the intense heat associated with compounds like capsaicin. Its mild numbing effect makes it suitable for use in various applications, from food flavoring to topical analgesics .
属性
CAS 编号 |
52657-13-3 |
|---|---|
分子式 |
C14H23NO |
分子量 |
221.34 g/mol |
IUPAC 名称 |
N-(2-methylpropyl)deca-2,4,8-trienamide |
InChI |
InChI=1S/C14H23NO/c1-4-5-6-7-8-9-10-11-14(16)15-12-13(2)3/h4-5,8-11,13H,6-7,12H2,1-3H3,(H,15,16) |
InChI 键 |
OCUXKVCDBHKIIP-UHFFFAOYSA-N |
规范 SMILES |
CC=CCCC=CC=CC(=O)NCC(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


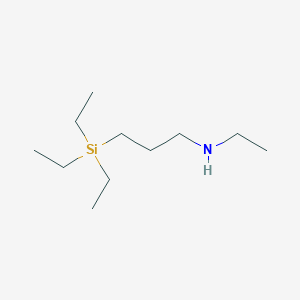
![2-(3-Butoxypropyl)-10-chlorobenzimidazo[2,1-b]benzo[lmn][3,8]phenanthroline-1,3,6(2h)-trione](/img/structure/B14634750.png)
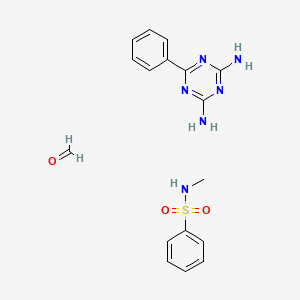
![1-Chloro-4-[(4-chlorophenyl)methylselanylmethyl]benzene](/img/structure/B14634772.png)
![2-(3-Butoxypropyl)-10-chlorobenzimidazo[2,1-b]benzo[lmn][3,8]phenanthroline-1,3,6(2h)-trione](/img/structure/B14634774.png)
![N-Methyl-N'-naphthalen-1-yl-N-[2-(pyridin-2-yl)ethyl]urea](/img/structure/B14634775.png)
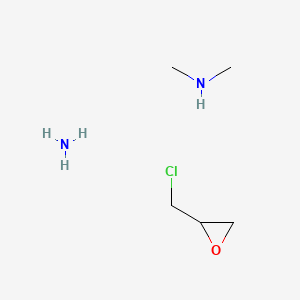

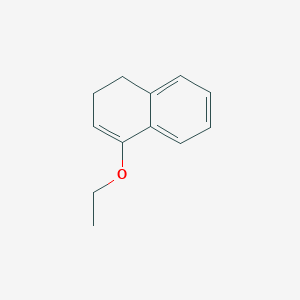
![N-{2-[(2-Aminoethyl)amino]ethyl}octanamide](/img/structure/B14634789.png)

![(1R)-4,7,7-Trimethyl-6-oxabicyclo[3.2.1]oct-3-ene](/img/structure/B14634798.png)
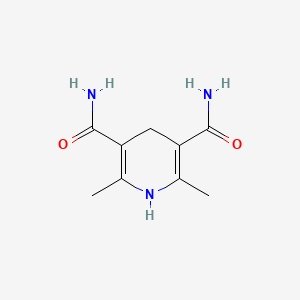
![Thieno[2,3-b]pyridine-3-carbaldehyde](/img/structure/B14634814.png)
